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Compound of Interest

Compound Name: Dihydro FF-MAS

Cat. No.: B131877

Abstract: Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a crucial
intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its synthesis is
catalyzed by the highly conserved cytochrome P450 enzyme, lanosterol 14a-demethylase
(CYP51A1), which converts 24,25-dihydrolanosterol into Dihydro FF-MAS through a multi-step
oxidative reaction.[2][3] The regulation of this process is multifaceted, involving complex
transcriptional control by nuclear receptors and transcription factors such as SREBP and LXR,
direct pharmacological inhibition, and feedback mechanisms.[4][5] Understanding these
regulatory networks is critical for research in sterol metabolism, reproductive biology, and the
development of therapeutics targeting the cholesterol synthesis pathway, including antifungal
and potential anticancer agents.[6][7] This guide provides a detailed overview of the
biosynthetic pathway, its regulatory mechanisms, and key experimental protocols for its study.

The Biosynthetic Pathway of Dihydro FF-MAS

Dihydro FF-MAS is synthesized from 24,25-dihydrolanosterol, a key step in a branch of the
cholesterol biosynthesis pathway.[8] The conversion is a complex, three-step oxidative
demethylation reaction catalyzed by a single enzyme, Lanosterol 14a-demethylase
(CYP51A1).[2][9] This enzyme is a member of the cytochrome P450 superfamily and requires
electrons from NADPH, which are transferred by the partner enzyme NADPH-cytochrome P450
reductase (POR).[8][10]

The reaction proceeds through two key intermediates:
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o First Oxidation: 24,25-dihydrolanosterol is hydroxylated at the 14a-methyl group to form a
14a-hydroxymethyl intermediate.

e Second Oxidation: The alcohol intermediate is further oxidized to a 14a-aldehyde.

e Third Oxidation & C-C Bond Cleavage: The aldehyde is attacked again, leading to the
elimination of the C-14 methyl group as formic acid and the formation of a A14-15 double
bond, yielding the final product, Dihydro FF-MAS.[10]

The reaction is highly processive, meaning the enzyme tends to complete all three steps
without releasing the intermediate substrates.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]

e 2. uniprot.org [uniprot.org]

e 3. Gene information | Lipid Droplet Knowledge Portal [lipiddroplet.org]
e 4. researchgate.net [researchgate.net]

e 5. Lanosterol 14a-demethylase (CYP51) - a cholesterol biosynthetic enzyme involved in
production of meiosis activating sterols in oocytes and testis - a minireview - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. CYP51A1 in health and disease: from sterol metabolism to regulated cell death - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. What are CYP51AL1 inhibitors and how do they work? [synapse.patsnap.com]

e 8. Polymorphisms of CYP51A1 from Cholesterol Synthesis: Associations with Birth Weight
and Maternal Lipid Levels and Impact on CYP51 Protein Structure - PMC
[pmc.ncbi.nlm.nih.gov]

e 9. Processive kinetics in the three-step lanosterol 14a-demethylation reaction catalyzed by
human cytochrome P450 51A1 - PubMed [pubmed.ncbi.nim.nih.gov]

e 10. diseases.jensenlab.org [diseases.jensenlab.org]

© 2025 BenchChem. All rights reserved. 3/4 Tech Support


https://www.benchchem.com/product/b131877?utm_src=pdf-body-img
https://www.benchchem.com/product/b131877?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Unraveling_the_Metabolic_Journey_of_Dihydro_FF_MAS_d6_A_Technical_Guide.pdf
https://www.uniprot.org/uniprotkb/Q16850/entry
https://www.lipiddroplet.org/gene?gene=CYP51A1
https://www.researchgate.net/figure/Model-illustrating-the-roles-of-LXR-and-SREBP-in-regulation-of-cholesterol-biosynthesis_fig9_23145687
https://pubmed.ncbi.nlm.nih.gov/28176073/
https://pubmed.ncbi.nlm.nih.gov/28176073/
https://pubmed.ncbi.nlm.nih.gov/28176073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12260017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12260017/
https://synapse.patsnap.com/article/what-are-cyp51a1-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC3866192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3866192/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3866192/
https://pubmed.ncbi.nlm.nih.gov/37209823/
https://pubmed.ncbi.nlm.nih.gov/37209823/
https://diseases.jensenlab.org/Entity?documents=10&type1=9606&id1=ENSP00000003100&type2=-26&id2=DOID:0050279
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Regulation of Dihydrofollicular Fluid Meiosis-Activating
Sterol (Dihydro FF-MAS) Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 4 /4 Tech Support


https://www.benchchem.com/product/b131877#regulation-of-dihydro-ff-mas-synthesis
https://www.benchchem.com/product/b131877#regulation-of-dihydro-ff-mas-synthesis
https://www.benchchem.com/product/b131877#regulation-of-dihydro-ff-mas-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b131877?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

